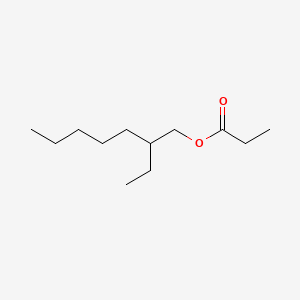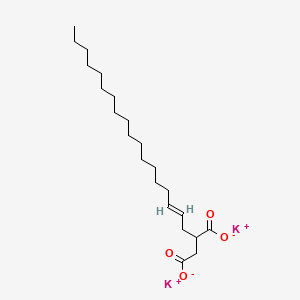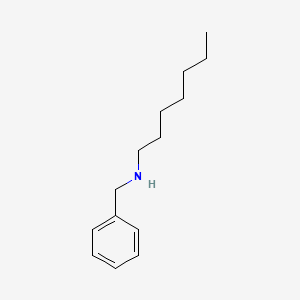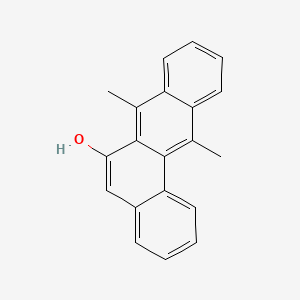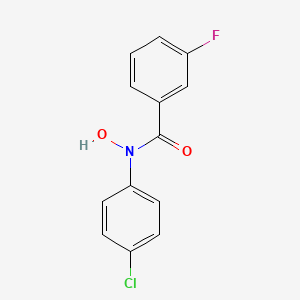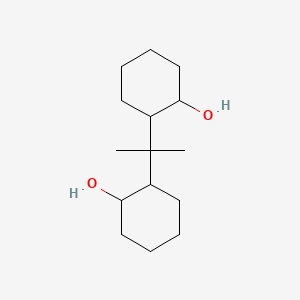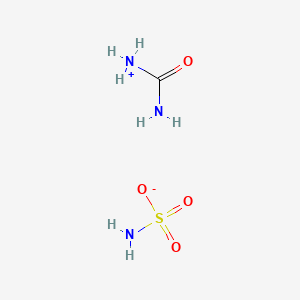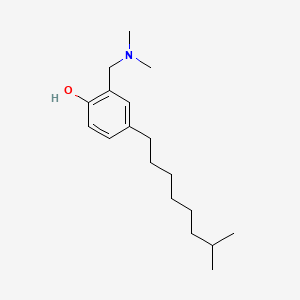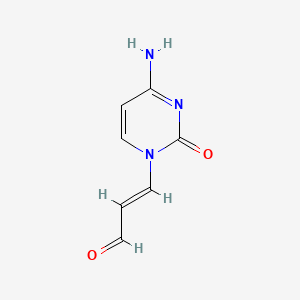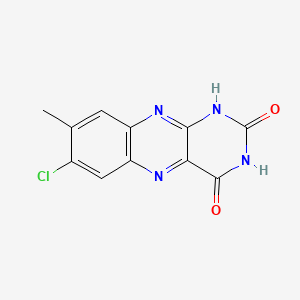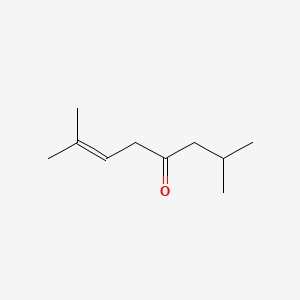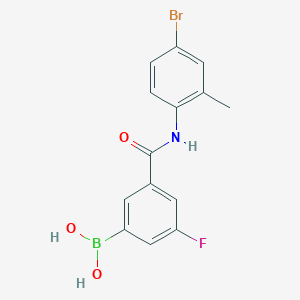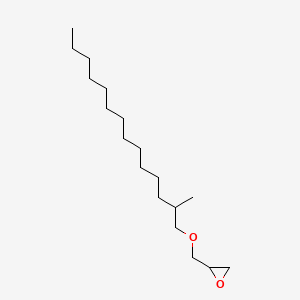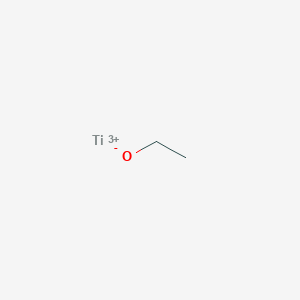
Titanium(3+) ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(3+) ethanolate can be synthesized through the reaction of titanium(III) chloride with ethanol in the presence of a base. The general reaction is as follows:
TiCl3+3C2H5OH→Ti(OEt)3+3HCl
This reaction typically requires an inert atmosphere to prevent oxidation of the titanium(III) species. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound is less common compared to other titanium alkoxides. it can be produced on a larger scale using similar methods as in the laboratory, with careful control of reaction conditions to ensure the purity and stability of the product.
Chemical Reactions Analysis
Types of Reactions
Titanium(3+) ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) ethanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or alkoxides.
Major Products Formed
Oxidation: Titanium(IV) ethanolate.
Reduction: Titanium(II) species or other reduced titanium complexes.
Substitution: Various titanium alkoxides depending on the substituting ligand.
Scientific Research Applications
Titanium(3+) ethanolate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of titanium-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of titanium(3+) ethanolate involves its ability to coordinate with other molecules and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating various chemical transformations. The ethanolate ligands can also be exchanged with other ligands, allowing for the formation of different titanium complexes.
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) ethanolate: A similar compound where titanium is in the +4 oxidation state.
Titanium(III) isopropanolate: Another titanium(III) alkoxide with isopropanolate ligands.
Titanium(IV) isopropanolate: A titanium(IV) compound with isopropanolate ligands.
Uniqueness
Titanium(3+) ethanolate is unique due to its +3 oxidation state, which imparts different reactivity compared to titanium(IV) compounds. Its ability to act as both a reducing agent and a ligand exchange reagent makes it versatile in various chemical processes.
Properties
CAS No. |
19726-75-1 |
|---|---|
Molecular Formula |
C2H5OTi+2 |
Molecular Weight |
92.93 g/mol |
IUPAC Name |
ethanolate;titanium(3+) |
InChI |
InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |
InChI Key |
UFNRGJDVPQVELS-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


